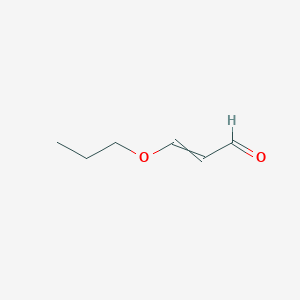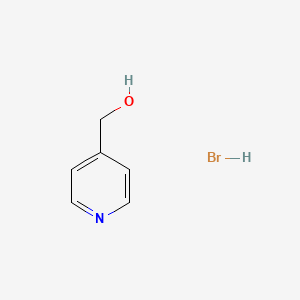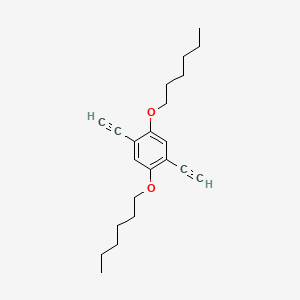
1,4-Diethynyl-2,5-bis(hexyloxy)benzene
説明
1,4-Diethynyl-2,5-bis(hexyloxy)benzene is a chemical compound that has been used in various scientific research . It has the molecular formula C22H30O2 .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The process involves several steps, including reflux with K2CO3, bromination at room temperature, and a coupling reaction with CuI and Pd(PPh3)2Cl2 .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with ethynyl and hexyloxy groups attached at the 1,4- and 2,5-positions, respectively .Chemical Reactions Analysis
This compound has been used as a monomer in the synthesis of conjugated polymers . The polymerization process typically involves a Glaser-type reaction .科学的研究の応用
Synthesis and Characterization
1,4-Diethynyl-2,5-bis(hexyloxy)benzene and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis and characterization of new compounds. These studies have led to the development of novel polymers and materials with potential applications in various fields, such as electronics, photonics, and sensors.
- Figueira et al. (2008) reported the structural characterization of 2,5-dialkoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives, which are used in the preparation of oligo(phenyleneethynylene)s. These compounds exhibit weak intermolecular interactions that influence their packing and intermolecular interactions in solid-state structures (Figueira et al., 2008).
- Luo Chun-hua (2007) focused on the preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene, demonstrating its synthesis through Sonogashira coupling reactions (Luo Chun-hua, 2007).
Polymer Synthesis and Properties
The synthesis of novel polymers using this compound derivatives has been a significant area of research. These polymers have unique properties that make them suitable for various applications.
- Bearzotti et al. (2001) investigated ethynylated polymers for their potential as humidity sensors, noting their sensitivity to relative humidity and alcohols. The study highlighted the potential of these materials in environmental sensing applications (Bearzotti et al., 2001).
- Wagner and Nuyken (2003) developed benzyl bromide functionalized poly(phenyleneethynylene)s using 1,4-diethynyl-2,5-bis(decyloxy)-benzene. These polymers have well-defined chemical reactivity and potential applications in electronics (Wagner & Nuyken, 2003).
Photophysics and Excimer Formation
The photophysical properties of this compound derivatives have been explored, particularly in the context of excimer formation and light-emitting properties.
- Sun and Lees (2001) studied the photophysical properties of certain derivatives in solution and solid films, noting their concentration-dependent fluorescence and potential for excimer formation (Sun & Lees, 2001).
Surface Chemistry and Nanostructure Formation
This compound derivatives have also been studied for their surface chemistry and the potential formation of nanostructures.
- Liu et al. (2015) explored the surface reactions of these compounds on silver surfaces, leading to the formation of molecular wires and one-dimensional organometallic nanostructures. This research is crucial for the development of nanoscale electronic devices (Liu et al., 2015).
将来の方向性
特性
IUPAC Name |
1,4-diethynyl-2,5-dihexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-5-9-11-13-15-23-21-17-20(8-4)22(18-19(21)7-3)24-16-14-12-10-6-2/h3-4,17-18H,5-6,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEIYXKHAXNJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70767759 | |
| Record name | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128424-37-3 | |
| Record name | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)
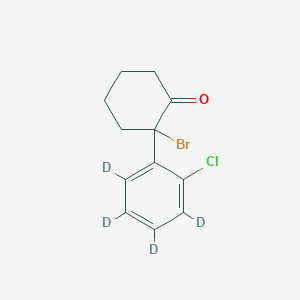
![Ethyl (6aR,10aR)-1-{[tert-butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1514445.png)

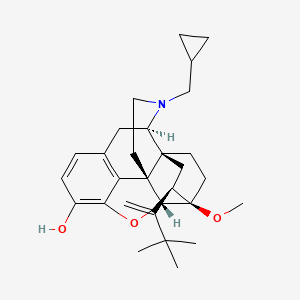
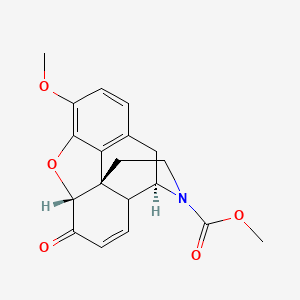


![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)
![N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid](/img/structure/B1514456.png)

